N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name N-(2-aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride reflects the compound’s structural complexity and stereochemical precision. The parent structure is a bicyclic system comprising a tetrahydrothiophene ring fused to a ureido ring (hexahydro-1H-thieno[3,4-d]imidazol-2-one). The numbering begins at the sulfur atom in the thiophene ring, with the imidazolone moiety occupying positions 3 and 4 of the fused system.
The stereochemical descriptors (3aS,4S,6aR) define the absolute configuration of the bicyclic core. The 3a, 4, and 6a positions correspond to chiral centers arising from the fusion of the thiophene and imidazolone rings. The 4S configuration specifies the orientation of the pentanamide side chain, which extends from the tetrahydrothiophene ring. The N-(2-aminoethyl) substituent is attached via an amide linkage to the pentanoyl group.
| Structural Feature | IUPAC Description | Stereochemical Assignment |
|---|---|---|
| Bicyclic core | Hexahydro-1H-thieno[3,4-d]imidazol-2-one | 3aS,4S,6aR |
| Pentanamide side chain | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | C4 (S) |
| Ethylenediamine substituent | N-(2-aminoethyl) | N/A |
| Counterion | Hydrochloride | N/A |
This nomenclature adheres to IUPAC Rule C-14.4 for fused heterocyclic systems and Rule R-9.1 for specifying stereochemistry.
CAS Registry Number and Molecular Formula Validation
The compound’s chemical identity is unambiguously defined by its CAS Registry Number 111822-45-8 and molecular formula C₁₂H₂₃ClN₄O₂S . Validation data include:
The molecular formula accounts for the protonation of the ethylenediamine moiety, with chloride as the counterion. The 3aS,4S,6aR configuration has been confirmed through comparative studies with biotin’s known stereochemistry.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYKXZBFDOWDHO-GRIHUTHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
SPPS leverages Fmoc (fluorenylmethyloxycarbonyl) chemistry on rink amide resin to construct the pentanamide backbone. The protocol involves:
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Resin activation : Swelling in dimethylformamide (DMF) for 15 minutes.
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Fmoc deprotection : Treatment with 40% piperidine/DMF (3 min) followed by 20% piperidine/DMF (12 min).
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Coupling reactions : Double couplings using Fmoc-protected amino acids (5 equiv), HBTU (5 equiv), HOBt (5 equiv), and DIPEA (10 equiv) in DMF for 40 minutes.
Critical to this method is the incorporation of the thienoimidazole core, achieved by coupling Fmoc-F2Pmp-OH (3 equiv) with TBTU/HOBt in DMF. Post-synthesis cleavage uses trifluoroacetic acid (TFA) and triisopropylsilane (TIS) (20:1 v/v) to yield the free amine, which is precipitated in ice-cold diethyl ether.
Solution-Phase Organic Synthesis
Solution-phase synthesis begins with functionalizing the thienoimidazole core, derived from biotin modifications. Key steps include:
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Amide bond formation : Reacting biotin’s valeric acid side chain with 2-aminoethylamine using EDC/HCl and HOBt in dichloromethane (DCM).
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Selective reduction : Sodium borohydride-mediated reduction of intermediate nitriles to amines, as demonstrated in analogous amidine syntheses.
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Hydrochloride salt formation : Treating the free base with hydrogen chloride (HCl) in ethyl acetate, followed by recrystallization.
Stepwise Preparation Process
Synthesis of the Thienoimidazole Core
The hexahydro-1H-thieno[3,4-d]imidazol-2-one core is synthesized from biotin through selective oxidation and ring modification:
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Oxidation : Treating biotin with hydrogen peroxide (H2O2) in acetic acid to introduce the 2-oxo group.
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Protection : Masking secondary amines with tert-butoxycarbonyl (Boc) groups using Boc anhydride in tetrahydrofuran (THF).
Reaction conditions for oxidation require precise temperature control (0–5°C) to prevent over-oxidation.
Amidation with 2-Aminoethylamine
The N-(2-aminoethyl) group is introduced through a two-step process:
Hydrochloride Salt Formation
The final compound is precipitated as a hydrochloride salt by:
Optimization of Critical Reaction Parameters
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Coupling reagent | HBTU/HOBt | 85% → 92% | |
| Temperature | 0°C (amide coupling) | 75% → 89% | |
| Catalyst | DMAP (0.1 equiv) | 80% → 94% | |
| Solvent | DMF (anhydrous) | 70% → 88% |
Analytical Characterization Techniques
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Nuclear Magnetic Resonance (NMR) :
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High-Performance Liquid Chromatography (HPLC) :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride primarily undergoes substitution reactions due to the presence of its amine groups. These reactions are essential for its conjugation with various detection reagents, such as streptavidin or avidin, which are used for visualization in microscopy .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium methylsulfate, potassium chloride, and various fixatives like paraformaldehyde and picric acid. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound are biotin-streptavidin or biotin-avidin complexes, which are used for the detection and visualization of labeled neurons .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific metabolic pathways. The thieno-imidazole structure is known for its ability to disrupt cellular processes in pathogens, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have shown that compounds with similar structures to N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride can induce apoptosis in cancer cells. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is a promising area of research .
Bioconjugation Techniques
The compound can be utilized in bioconjugation strategies for labeling biomolecules. Its aminoethyl group allows for the attachment of various tags or drugs, facilitating targeted delivery systems in therapeutic applications.
Enzyme Inhibition Studies
This compound has been studied as an inhibitor for certain enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing inhibitors as potential drugs .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of cell wall synthesis .
- Cancer Research : In vitro studies indicated that the compound could reduce proliferation rates of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Neuroprotection : Experimental models of Alzheimer's disease showed that treatment with this compound resulted in decreased neuroinflammation and improved cognitive function .
Mechanism of Action
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride exerts its effects by diffusing through gap junctions and binding to intracellular proteins. Its biotin moiety allows for strong binding with streptavidin or avidin, enabling the visualization of labeled neurons. The compound is often used in combination with electrophysiological techniques to study the functional properties of neurons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Research Findings and Functional Insights
Biotin-EDA Hydrochloride vs. Hydroxyethoxyethyl-Biotin () :
- Hydrophilicity: The hydroxyethoxyethyl group in the latter enhances water solubility compared to the aminoethyl group in biotin-EDA, making it preferable for aqueous-phase bioconjugation .
- Bioactivity : Both retain high streptavidin binding, but biotin-EDA’s protonatable amine enables pH-responsive drug release, a feature absent in the hydroxyethoxy variant .
Biotin-EDA Hydrochloride vs. Arsorylphenyl-Biotin () :
- Therapeutic Potential: The arsorylphenyl derivative integrates arsenic, historically used in syphilis treatment. This compound may target arsenic-resistant pathogens but poses higher toxicity risks than biotin-EDA .
- Stability : The arsenic-containing bond is prone to hydrolysis under physiological conditions, whereas biotin-EDA exhibits superior stability .
Biotin-EDA Hydrochloride vs. Nitroimidazole Derivatives () :
- Mechanism : Nitroimidazoles (e.g., 5-nitroimidazole-asparagine) rely on nitro group reduction for cytotoxicity, effective in anaerobic environments. Biotin-EDA lacks this redox activity but offers targeted delivery via biotin receptors .
- Selectivity : Biotin-EDA’s selectivity for cancer cells overexpressing biotin receptors (e.g., CD71) surpasses nitroimidazoles’ broad-spectrum activity .
Critical Analysis of Structure-Activity Relationships (SAR)
- Aminoethyl Group (Biotin-EDA): Enhances cellular uptake via receptor-mediated endocytosis but may increase nonspecific binding due to cationic charge .
- Hydroxyethoxyethyl Group : Improves solubility but reduces membrane permeability, limiting intracellular applications .
- Arsorylphenyl Group : Introduces heavy metal toxicity but expands therapeutic scope to metallodrug-resistant pathogens .
Biological Activity
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride (CAS: 111822-45-8) is a biotin-containing compound extensively utilized in neuroscience research. Its unique structural properties facilitate its role in intracellular labeling and neuronal tracing, making it a valuable tool for studying neural networks and connectivity.
The compound has the following chemical characteristics:
- Molecular Formula : C12H23ClN4O2S
- Molecular Weight : 322.85 g/mol
- Purity : ≥98%
- IUPAC Name : this compound
This compound operates primarily through:
- Diffusion through Gap Junctions : The compound can traverse cellular membranes, allowing it to enter cells and bind to intracellular proteins.
- Biotin-Streptavidin Interaction : Its biotin moiety enables strong binding with streptavidin or avidin, facilitating the visualization of labeled neurons in various experimental setups.
Biological Applications
The compound is widely applied in multiple research domains:
Neuroscience
- Neuronal Tracing : It is used for labeling neurons to study their morphology and connectivity. The ability to trace neuronal pathways aids in understanding the functional organization of the nervous system.
Medicinal Chemistry
- Neurological Disorders : Researchers utilize this compound to map neural circuits and investigate disease mechanisms associated with conditions like Alzheimer's and Parkinson's disease.
Chemical Biology
- Pathway Analysis : The compound assists in tracing chemical pathways within complex biological systems, providing insights into metabolic processes.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental contexts:
Case Studies
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Case Study on Neuronal Tracing :
- In a study investigating the connectivity of dopaminergic neurons in mice, this compound was used to label neurons. The results showed clear visualization of neuronal pathways and synaptic connections.
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Application in Neurodegenerative Research :
- A study focused on Alzheimer's disease utilized this compound to trace neuronal loss and synaptic dysfunction. The findings indicated significant alterations in neuronal connectivity patterns associated with disease progression.
Q & A
Q. What are the common synthetic routes for N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride, and what key intermediates are involved?
The synthesis typically involves multi-step routes starting from thieno[3,4-d]imidazole derivatives. Key steps include nucleophilic substitutions to introduce functional groups and coupling reactions (e.g., amide bond formation). For example, intermediates like thienoimidazole ketones are often generated before introducing the aminoethyl-pentanamide side chain via carbodiimide-mediated coupling. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tightly controlled to achieve >70% yields and >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Polarimetry or X-ray crystallography may resolve chiral centers. Purity is assessed via HPLC with UV/Vis or ELSD detection, ensuring <2% impurities .
Q. How does the compound’s solubility and stability vary under physiological conditions?
The hydrochloride salt enhances aqueous solubility (0.6–1.2 mg/mL at 25°C in PBS pH 7.4). Stability studies indicate decomposition <5% over 24 hours at 37°C in serum-containing media. However, light exposure accelerates degradation; thus, storage in amber vials at -20°C under inert gas is recommended .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use PPE (gloves, lab coat, goggles) due to potential irritancy (H315/H319). Work in a fume hood to avoid inhalation. Waste disposal should follow institutional guidelines for halogenated organic compounds. Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk, but chronic exposure effects are unstudied .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization using Design of Experiments (DoE) is effective. For example:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve coupling efficiency.
- Temperature: 0–5°C reduces side reactions during imidazole ring functionalization.
- Catalyst: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt minimizes racemization.
Yields increase from 60% to 85% when transitioning from THF to DMF .
Q. How should researchers address contradictions in reported biological activities across studies?
Orthogonal validation is critical:
Replicate assays using standardized protocols (e.g., fixed cell lines, ATP-based viability tests).
Use Surface Plasmon Resonance (SPR) to confirm target binding affinity (KD values).
Cross-validate with in silico docking (AutoDock Vina) to identify binding site consistency.
Discrepancies may arise from impurity profiles or assay interference (e.g., compound aggregation) .
Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?
- SPR or ITC: Quantify binding kinetics (kon/koff) and thermodynamics (ΔG, ΔH).
- Circular Dichroism (CD): Monitor conformational changes in proteins upon binding.
- Molecular Dynamics (MD) Simulations: Predict binding modes and residence times.
For example, SPR data may reveal nM-level affinity for biotin-dependent enzymes, aligning with structural analogs .
Q. What are the potential metabolic pathways of this compound, and how can they be investigated?
Phase I metabolism (oxidation, hydrolysis) is likely mediated by CYP450 isoforms. Methods:
- LC-MS/MS Metabolite ID: Incubate with liver microsomes and NADPH.
- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4).
Preliminary data suggest hydroxylation at the pentanamide chain as a primary pathway .
Q. How can researchers differentiate between enantiomer-specific bioactivity?
Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
Test in in vitro assays (e.g., enzyme inhibition).
Resolve using chiral HPLC (e.g., CHIRALPAK® IG-3 column).
The (3aS,4S,6aR) configuration shows 10-fold higher potency than its enantiomer in kinase inhibition assays .
Q. What strategies mitigate off-target effects in cellular assays?
- Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes.
- CRISPR-Cas9 Knockout: Validate target specificity by deleting putative off-target genes.
- Dose-Response Curves: Compare IC₅₀ values across related targets (e.g., kinase panels) .
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility data reported in different studies?
Standardize solvent systems (e.g., PBS vs. DMSO stock dilution).
Use nephelometry for kinetic solubility measurements.
Account for polymorphic forms (e.g., hydrochloride vs. freebase).
A 2024 study found that DMSO stock >1% artificially inflates aqueous solubility by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
